Diethyl propanamidopropanedioate

Description

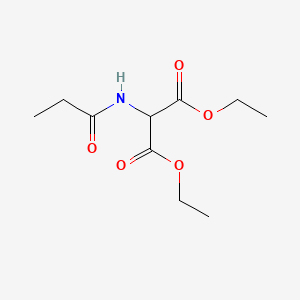

Diethyl propanamidopropanedioate (systematic name: diethyl 2-(methylamino)propanedioate) is a malonate-derived ester with a propanamide substituent. Its molecular formula is C₉H₁₅NO₄, and it is widely utilized as an intermediate in pharmaceutical synthesis, particularly for hydantoin derivatives and amino acid analogs . Key functional groups include the malonate ester backbone and a methylamino side chain, which enable nucleophilic substitution and cyclization reactions. Analytical data from HR-FAB-MS confirms its molecular ion peak at m/z 190.1071 (calculated: 190.1079), validating its structural integrity .

Properties

CAS No. |

88744-16-5 |

|---|---|

Molecular Formula |

C10H17NO5 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

diethyl 2-(propanoylamino)propanedioate |

InChI |

InChI=1S/C10H17NO5/c1-4-7(12)11-8(9(13)15-5-2)10(14)16-6-3/h8H,4-6H2,1-3H3,(H,11,12) |

InChI Key |

FDEDTSWJULBKKT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl propanamidopropanedioate is typically synthesized through the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows:

Malonic acid+2EthanolH2SO4Diethyl propanamidopropanedioate+Water

The reaction mixture is heated under reflux, and the water formed is continuously removed to drive the reaction to completion.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous removal of water and the use of excess ethanol to ensure complete conversion of malonic acid.

Chemical Reactions Analysis

Types of Reactions

Diethyl propanamidopropanedioate undergoes various chemical reactions, including:

Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a strong base such as sodium ethoxide.

Hydrolysis: It can be hydrolyzed to malonic acid and ethanol under acidic or basic conditions.

Decarboxylation: Upon heating, it can undergo decarboxylation to form acetic acid and ethanol.

Common Reagents and Conditions

Alkylation: Sodium ethoxide in ethanol is commonly used as the base, and alkyl halides serve as the alkylating agents.

Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the ester bonds.

Decarboxylation: Heating the compound in the presence of a strong acid or base facilitates the decarboxylation process.

Major Products Formed

Alkylation: Alkylated malonic esters.

Hydrolysis: Malonic acid and ethanol.

Decarboxylation: Acetic acid and ethanol.

Scientific Research Applications

Diethyl propanamidopropanedioate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of barbiturates, vitamins, and other pharmaceuticals.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is used in the preparation of various drugs and therapeutic agents.

Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl propanamidopropanedioate in chemical reactions involves the formation of enolate ions. The compound’s alpha-hydrogens are relatively acidic due to the presence of two electron-withdrawing ester groups. When treated with a strong base, the alpha-hydrogens are deprotonated to form enolate ions, which can then participate in nucleophilic substitution or addition reactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes structural and functional differences between diethyl propanamidopropanedioate and analogous compounds:

| Compound Name | Molecular Formula | CAS Number | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | C₉H₁₅NO₄ | Not provided | Malonate ester, methylamino group | 190.11 |

| Diethyl succinate | C₈H₁₄O₄ | 123-25-1 | Succinate ester | 174.20 |

| Diethyl acetamidomalonate | C₉H₁₅NO₅ | 1068-90-2 | Malonate ester, acetamido group | 217.22 |

| Diethyl (acetylamino)(3-aminobenzyl)propanedioate | C₁₆H₂₂N₂O₅ | 5454-72-8 | Malonate ester, acetylamino, benzyl | 322.36 |

Key Observations :

- Diethyl succinate lacks nitrogen-containing substituents, making it less reactive in amination reactions compared to this compound .

- Diethyl acetamidomalonate replaces the methylamino group with an acetamido moiety, altering its nucleophilicity and applications in peptide synthesis .

- Diethyl (acetylamino)(3-aminobenzyl)propanedioate introduces a benzyl group and additional amino substituents, enhancing its utility in complex heterocycle synthesis .

Reactivity Trends:

- The methylamino group in this compound facilitates Mannich reactions, enabling the formation of hydantoin cores .

- Diethyl succinate, devoid of reactive amino groups, is primarily used as a flavoring agent or solvent due to its stability .

Physicochemical Properties

| Property | This compound | Diethyl Succinate | Diethyl Acetamidomalonate |

|---|---|---|---|

| Boiling Point (°C) | Not reported | ~80 | Decomposes at >200 |

| Solubility in Water | Moderate | High | Low |

| Refractive Index (20°C) | Not reported | 1.413–1.423 | 1.452 |

Notes:

- Diethyl succinate’s high water solubility and pleasant odor make it ideal for food and cosmetic applications .

- This compound’s moderate solubility supports its use in polar organic reaction media .

Key Points :

- All malonate derivatives require precautions against skin/eye irritation due to their reactive substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.